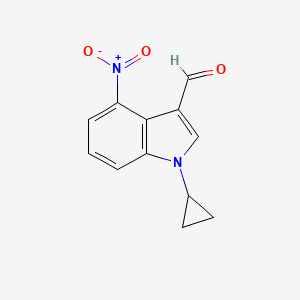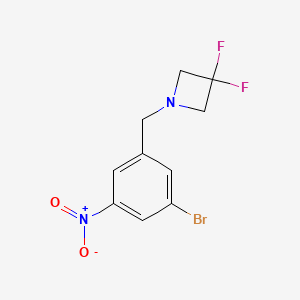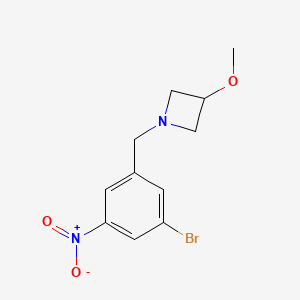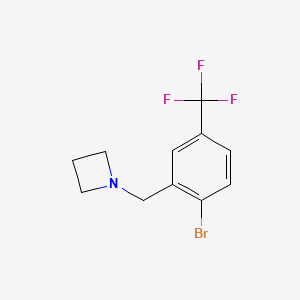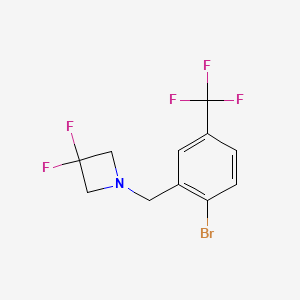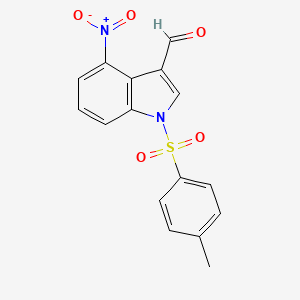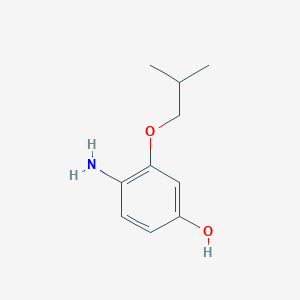
4-Amino-3-isobutoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-isobutoxyphenol: is an organic compound with a phenolic structure, characterized by the presence of an amino group at the 4-position and an isobutoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-isobutoxyphenol typically involves the introduction of the isobutoxy group to a phenolic compound followed by the introduction of the amino group. One common method is the alkylation of 3-hydroxyaniline with isobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-isobutoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides or sulfonyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinones or hydroquinones.
Reduction: Amines.
Substitution: Alkylated or sulfonated phenols.
Scientific Research Applications
Chemistry: 4-Amino-3-isobutoxyphenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-isobutoxyphenol depends on its specific application. In general, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
4-Amino-3-methoxyphenol: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Amino-3-ethoxyphenol: Similar structure but with an ethoxy group instead of an isobutoxy group.
4-Amino-3-propoxyphenol: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness: 4-Amino-3-isobutoxyphenol is unique due to the presence of the isobutoxy group, which can impart different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-amino-3-(2-methylpropoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7,12H,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUHSLFESJFDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
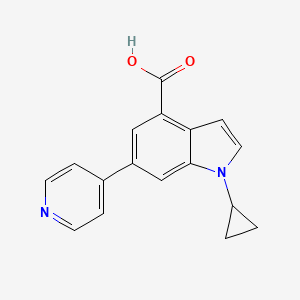
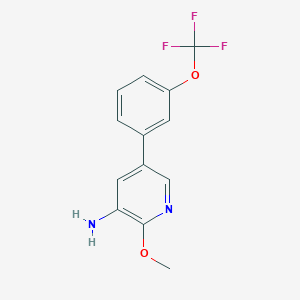
![4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8155605.png)
![4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8155606.png)

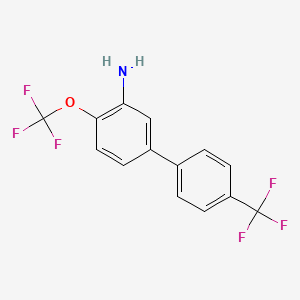
![4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8155616.png)
